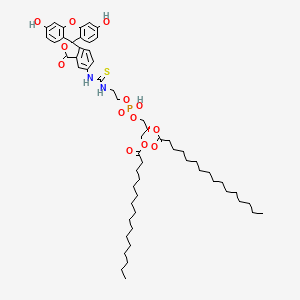

Fluorescein-Dipalmitoylphosphatidylethanolamine

Description

Properties

IUPAC Name |

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPLDBLBWZYIW-QZNUWAOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H85N2O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747794 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1081.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87706-98-7 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-Dipalmitoylphosphatidylethanolamine typically involves the conjugation of fluorescein isothiocyanate with dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under mild conditions to preserve the integrity of both the fluorescent and lipid moieties. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Fluorescein-Dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can react with the isothiocyanate group of fluorescein.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to modify the fluorescein moiety.

Reduction Reactions: Reducing agents such as sodium borohydride can be employed to alter the lipid component.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorescein-labeled amides, while oxidation reactions can produce various oxidized derivatives of fluorescein.

Scientific Research Applications

Fluorescein-Dipalmitoylphosphatidylethanolamine is widely used in scientific research due to its unique properties:

Chemistry: It serves as a probe for studying lipid bilayers and membrane dynamics.

Biology: It is used in fluorescence microscopy to visualize cellular processes and track lipid movements.

Medicine: It aids in the development of drug delivery systems by providing insights into lipid-based carriers.

Industry: It is utilized in the formulation of fluorescent markers and sensors for various applications.

Mechanism of Action

The mechanism of action of Fluorescein-Dipalmitoylphosphatidylethanolamine involves its integration into lipid bilayers, where it can interact with other lipids and proteins. The fluorescein moiety provides a fluorescent signal that can be detected using various imaging techniques, allowing researchers to monitor the behavior and interactions of lipids in real-time. The compound targets cellular membranes and pathways involved in lipid metabolism and transport.

Comparison with Similar Compounds

Research Implications and Limitations

While this compound is invaluable for membrane studies, its ester-linked acyl chains limit stability in long-term enzymatic assays. Ether-linked analogs or probes with alternative fluorophores (e.g., BODIPY) may offer superior performance in specific contexts . Further research is needed to quantify quantum yields and photostability under experimental conditions.

Biological Activity

Fluorescein-Dipalmitoylphosphatidylethanolamine (FL-DPPE) is a phospholipid derivative that combines fluorescein, a fluorescent dye, with dipalmitoylphosphatidylethanolamine (DPPE), a phospholipid. This compound is notable for its dual functionality as both a fluorescent marker and a membrane probe, making it valuable in various biological and biochemical applications.

Structure and Synthesis

FL-DPPE is synthesized through the reaction of fluorescein-amine with dipalmitoylphosphatidyl chloride, resulting in the formation of FL-DPPE and hydrochloric acid as a byproduct. The structure consists of:

- Fluorescein moiety : Provides fluorescence properties.

- Dipalmitoylphosphatidylethanolamine backbone : Facilitates incorporation into cell membranes due to its hydrophobic fatty acid tails.

The chemical reaction can be summarized as follows:

Biological Activity

FL-DPPE exhibits several key biological activities that are particularly relevant in cellular and molecular biology:

-

Fluorescent Probing :

- FL-DPPE serves as an effective fluorescent probe for studying membrane dynamics and properties. Its fluorescence intensity is sensitive to the local environment, allowing researchers to monitor changes in pH and other factors within membrane-bound compartments such as liposomes.

- pH Measurement :

- Membrane Interaction :

Case Studies

-

pH Sensitivity in Liposomes :

A study demonstrated that FL-DPPE could accurately report the pH of liposomal interiors even when external conditions differed significantly. This ability allows for real-time monitoring of intracellular environments during experiments involving drug delivery systems or cellular uptake studies . -

Membrane Dynamics :

Research has indicated that FL-DPPE can be utilized to study the dynamics of membrane fusion and fission events. Its incorporation into model membranes has provided insights into how different factors influence these processes, which are critical for understanding cellular communication and transport mechanisms .

Data Table: Key Properties of FL-DPPE

| Property | Description |

|---|---|

| Molecular Weight | 700.93 g/mol |

| Fluorescence Emission | Peaks at ~520 nm |

| pH Sensitivity Range | Effective in pH 4-8 |

| Solubility | Soluble in organic solvents; limited in water |

| Applications | Membrane studies, pH monitoring, drug delivery |

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Fluorescein-Dipalmitoylphosphatidylethanolamine (F-DPPE) in lipid membrane studies?

F-DPPE is synthesized via re-esterification of lysophosphatidylethanolamine with fluorescein-conjugated fatty acids, often using enzymatic or chemical condensation reactions . Characterization requires:

- Structural validation : 31P NMR spectroscopy to confirm phospholipid head-group conformation and fluorescein conjugation efficiency .

- Purity assessment : Reverse-phase HPLC with fluorescence detection (ex/em: 490/514 nm) to quantify unbound fluorescein and lipid degradation products .

- Critical micelle concentration (CMC) determination : Fluorescence self-quenching assays to evaluate aggregation behavior in aqueous solutions .

Q. How can researchers verify the stability of F-DPPE in experimental systems under varying pH and temperature conditions?

- pH stability : Use fluorescence lifetime measurements to detect changes in fluorescein’s quantum yield (e.g., reduced intensity below pH 6 due to protonation) .

- Thermal stability : Differential scanning calorimetry (DSC) to monitor phase transitions of the dipalmitoyl acyl chains (e.g., gel-to-liquid crystalline transitions near 41°C) .

- Oxidative degradation : Thin-layer chromatography (TLC) with iodine vapor staining to detect lipid peroxidation byproducts .

Advanced Research Questions

Q. How can F-DPPE be integrated into experimental designs to resolve contradictions in membrane fluidity measurements across different model systems?

Conflicting data often arise from variations in lipid composition (e.g., cholesterol content) or probe localization. To address this:

- Localization control : Compare F-DPPE’s fluorescence anisotropy with depth-sensitive probes (e.g., Laurdan) to confirm its positioning in the outer leaflet of bilayers .

- Membrane asymmetry : Use methyl-β-cyclodextrin to selectively extract F-DPPE from the outer leaflet, validating its distribution via fluorescence recovery after photobleaching (FRAP) .

- Artifact mitigation : Include quenching agents like sodium dithionite to distinguish surface-bound vs. internalized probe signals .

Q. What advanced techniques are suitable for quantifying F-DPPE’s interaction with glutathione peroxidase (GSH-Px) in oxidative stress assays?

- Kinetic analysis : Stopped-flow fluorescence spectroscopy to measure real-time changes in F-DPPE’s fluorescence during GSH-Px-mediated lipid peroxidation .

- Binding affinity : Surface plasmon resonance (SPR) with immobilized F-DPPE to calculate dissociation constants (Kd) for enzyme-substrate interactions .

- Competitive inhibition : Co-incubate with non-fluorescent PE analogs to validate specificity using fluorescence polarization assays .

Q. How can researchers optimize F-DPPE-based imaging protocols to minimize photobleaching in live-cell studies?

- Two-photon microscopy : Reduce photodamage by using near-infrared excitation (e.g., 800 nm) instead of visible light .

- Antioxidant supplementation : Add 1–5 mM Trolox to imaging buffers to scavenge reactive oxygen species generated during illumination .

- Normalization controls : Co-stain with photostable dyes (e.g., CellTracker Red) to correct for time-dependent signal loss .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in F-DPPE’s fluorescence quantum yield between in vitro and in vivo systems?

- Environmental calibration : Pre-measure quantum yield in buffer vs. serum-containing media to account for solvatochromic shifts .

- Membrane curvature effects : Compare fluorescence intensity in liposomes vs. planar bilayers using total internal reflection fluorescence (TIRF) microscopy .

- Protein interference : Pre-treat samples with protease inhibitors to prevent fluorescein cleavage by extracellular hydrolases .

Q. What statistical approaches are recommended for analyzing F-DPPE-derived data in heterogeneous lipid systems?

- Cluster analysis : Apply k-means clustering to fluorescence lifetime imaging microscopy (FLIM) data to identify subpopulations of lipid domains .

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in Förster resonance energy transfer (FRET) efficiency calculations involving F-DPPE .

Reporting Standards and Reproducibility

- Abbreviations : Define all terms (e.g., PE, FRAP) at first use and avoid non-standard acronyms .

- Data deposition : Share raw fluorescence spectra and NMR chemical shifts in supplemental materials, adhering to journal-specific guidelines (e.g., Springer’s LaTeX templates) .

- Negative results : Report failed experiments (e.g., F-DPPE aggregation in high-salt buffers) to aid meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.